N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide
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Overview
Description
N-[®-(+)-1-Phenylethyl]imidazole-1-carboxamide is a compound belonging to the class of imidazole derivatives. Imidazole is a five-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its diverse applications in medicinal chemistry, particularly due to its structural similarity to biologically active molecules such as histidine and histamine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[®-(+)-1-Phenylethyl]imidazole-1-carboxamide typically involves the reaction of imidazole with an appropriate carboxylic acid derivative. One common method is the reaction of imidazole with an activated ester of ®-(+)-1-phenylethyl carboxylic acid under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: N-[®-(+)-1-Phenylethyl]imidazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the imidazole ring can be achieved using metal hydrides such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-alkylated imidazole derivatives.
Scientific Research Applications
N-[®-(+)-1-Phenylethyl]imidazole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cytochrome P450 enzymes.
Medicine: Investigated for its antifungal and antimicrobial properties. It is also explored as a potential anticancer agent due to its ability to interfere with cellular signaling pathways.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of N-[®-(+)-1-Phenylethyl]imidazole-1-carboxamide involves the inhibition of specific enzymes. For instance, as a fungicide, it inhibits the cytochrome P450-dependent 14α-demethylase activity required for the conversion of lanosterol to ergosterol, an essential component of fungal cell membranes . This inhibition disrupts membrane function, leading to the death of the fungal cells .
Comparison with Similar Compounds
Prochloraz: Another imidazole derivative used as a fungicide.
Ketoconazole: An imidazole-based antifungal agent.
Clotrimazole: A widely used antifungal medication
Comparison: N-[®-(+)-1-Phenylethyl]imidazole-1-carboxamide is unique due to its specific structural configuration, which imparts distinct biological activities. Unlike prochloraz, which is primarily used in agriculture, N-[®-(+)-1-Phenylethyl]imidazole-1-carboxamide has broader applications in medicinal chemistry. Compared to ketoconazole and clotrimazole, it offers a different spectrum of enzyme inhibition, making it a valuable compound for targeted therapeutic applications .
Properties
IUPAC Name |
N-[(1R)-1-phenylethyl]imidazole-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-10(11-5-3-2-4-6-11)14-12(16)15-8-7-13-9-15/h2-10H,1H3,(H,14,16)/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUGXHLSGRNSOZ-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)N2C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)N2C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654520 |
Source
|
Record name | N-[(1R)-1-Phenylethyl]-1H-imidazole-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217846-28-0 |
Source
|
Record name | N-[(1R)-1-Phenylethyl]-1H-imidazole-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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